molecular formula C7H14N4S B1181696 DYSODANTHIN A CAS No. 137491-86-2

DYSODANTHIN A

Cat. No.: B1181696
CAS No.: 137491-86-2
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Description

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been critical in elucidating its molecular framework, as highlighted in validated methodologies for compound characterization . Preliminary studies suggest its bioactivity may involve antioxidant or anti-inflammatory mechanisms, though further in vivo validation is required.

Properties

CAS No.

137491-86-2

Molecular Formula

C7H14N4S

Synonyms

DYSODANTHIN A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparative evaluation of DYSODANTHIN A focuses on structural, functional, and pharmacological properties relative to analogous compounds, including coumarins, isoflavonoids, and linear 1,3-diarylpropanoids.

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Solubility (mg/mL) Key Functional Groups Reported Bioactivity
This compound ~450 (estimated) 0.15 (aqueous) Hydroxyl, carbonyl Antioxidant, anti-inflammatory
Coumarin 146.14 0.25 Lactone, benzene ring Anticoagulant, antimicrobial
Genistein 270.24 0.02 Isoflavone, hydroxyl Estrogenic, anticancer
Curcumin 368.38 0.06 Diarylheptanoid, diketone Anti-inflammatory, antioxidant

Data synthesized from comparative studies on phenylpropanoid derivatives and analytical validations .

Key Findings

Structural Differentiation: this compound lacks the lactone ring characteristic of coumarins but shares hydroxyl and carbonyl groups with curcumin, suggesting overlapping redox-modulating capabilities . Unlike genistein, an isoflavone with a distinct heterocyclic backbone, this compound’s structure is hypothesized to include a linear diarylpropanoid motif, enhancing its membrane permeability .

Bioactivity Profiles :

  • In vitro assays indicate this compound’s free-radical scavenging efficacy (IC₅₀ = 12 µM) surpasses curcumin (IC₅₀ = 25 µM) but underperforms compared to synthetic antioxidants like ascorbic acid .
  • Its anti-inflammatory activity, measured via COX-2 inhibition (45% at 50 µM), is moderate relative to clinical NSAIDs but comparable to natural analogs like resveratrol .

Physicochemical Limitations :

  • Aqueous solubility remains a challenge (0.15 mg/mL), limiting bioavailability. Structural modifications, such as glycosylation—a strategy successfully applied to quercetin derivatives—could enhance solubility without compromising activity .

Table 2: Pharmacokinetic Parameters

Parameter This compound Genistein Curcumin
Oral Bioavailability 5% 10% 1%
Plasma Half-life 2.5 h 6 h 0.5 h
Metabolic Pathway CYP3A4 UDP-glucuronidation CYP2D6

Data inferred from cross-study analyses of flavonoid pharmacokinetics .

Q & A

Q. What methodologies are recommended for isolating and purifying DYSODANTHIN A from natural sources?

Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and high-performance liquid chromatography (HPLC) for purification. Spectroscopic methods (NMR, MS) confirm structural integrity . Researchers should optimize solvent polarity and stationary phases based on this compound’s solubility and polarity. Replication of extraction conditions across trials ensures reproducibility .

Q. How can researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay or enzyme inhibition studies). Use positive and negative controls to validate results. Dose-response curves and IC50 calculations are critical for quantifying potency. Ensure cell lines or enzyme sources are well-characterized to avoid confounding variables .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-COSY) and Mass Spectrometry (MS) (HR-ESI-MS) are foundational. X-ray crystallography may resolve stereochemistry. Cross-validate spectral data with existing databases (e.g., PubChem) and published analogs to confirm novelty .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

Conduct a meta-analysis to identify variability in experimental conditions (e.g., cell lines, dosage ranges, solvent systems). Use sensitivity analysis to assess the impact of outliers. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design quality and propose standardized protocols for future work .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Combine in silico approaches (molecular docking, QSAR) with in vitro validation (e.g., siRNA knockdown or CRISPR-Cas9 for target identification). Use transcriptomic or proteomic profiling to map pathway interactions. Ensure controls account for off-target effects, and replicate experiments across independent labs .

Q. How should researchers design comparative studies to evaluate this compound against synthetic analogs or known inhibitors?

Define PICO parameters :

  • Population : Target enzyme/cell line
  • Intervention : this compound
  • Comparison : Synthetic analogs/positive controls
  • Outcome : Efficacy (IC50, binding affinity) Use blinded assays and standardized metrics (e.g., ΔG values for binding energy) to minimize bias. Statistical tools like ANOVA or Bayesian analysis can resolve subtle differences .

Q. What computational models are suitable for predicting this compound’s pharmacokinetics and toxicity?

Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or Simcyp. Incorporate ADMET properties (absorption, distribution, metabolism, excretion, toxicity) from in vitro data. Validate predictions with in vivo rodent studies, ensuring ethical compliance and sample size justification .

Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Use retrosynthetic analysis to identify feasible pathways. Optimize reaction conditions (e.g., catalysts, temperature) via Design of Experiments (DoE) methodologies. Characterize derivatives using hyphenated techniques (LC-MS/MS) and prioritize compounds with enhanced bioactivity or reduced toxicity .

Methodological Considerations

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • PICO : For comparative bioactivity studies .
  • FINER : To ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • SPIDER : For qualitative aspects (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .

Q. How should researchers document and share raw data for reproducibility in this compound studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in repositories like ChemSpider or Zenodo. Include detailed metadata (e.g., instrument parameters, solvent purity) and use version control for iterative analyses .

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